2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate
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Overview
Description
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate is a complex organic compound that belongs to the class of benzothieno[3,2-b]pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalyst-free conditions . Another approach involves the use of nanocatalysts like GO-Fc@Fe3O4 to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally benign catalysts and solvent-free conditions is also preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Biological Studies: Used in studies related to apoptosis and cell cycle analysis.
Industrial Applications: Employed in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate involves its interaction with cellular targets to induce apoptosis. It disrupts the cell cycle, leading to cell death. The compound affects various molecular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-benzopyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans: These derivatives are also known for their cytotoxic properties.
Uniqueness
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C25H15ClN2O3S |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
[2-(2-amino-3-cyano-4H-[1]benzothiolo[3,2-b]pyran-4-yl)phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C25H15ClN2O3S/c26-15-7-5-6-14(12-15)25(29)30-19-10-3-1-8-16(19)21-18(13-27)24(28)31-22-17-9-2-4-11-20(17)32-23(21)22/h1-12,21H,28H2 |
InChI Key |
NSUBUUPEFBETOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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